6-Fluoro-5-nitroquinoline
Description
Overview of Nitrogen-Containing Heterocyclic Compounds in Scientific Research
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry and are of paramount importance in scientific research. ijsrtjournal.comwisdomlib.org These organic molecules, which feature a ring structure containing at least one nitrogen atom, are fundamental to the makeup of numerous biological molecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.comijcaonline.org Their diverse structures and reactivity make them essential in medicinal chemistry for the development of new therapeutic agents. wisdomlib.orgmdpi.com The presence of nitrogen atoms in these rings often imparts unique physicochemical properties, such as the ability to form hydrogen bonds, which is crucial for their biological activity. mdpi.com Researchers are continually exploring the vast chemical space of nitrogen-containing heterocycles to discover novel compounds with a wide array of applications, from pharmaceuticals to materials science. openmedicinalchemistryjournal.com
The Quinoline (B57606) Scaffold: Fundamental Framework in Chemical and Biological Systems
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. rsc.orgnih.gov This aromatic compound, with the chemical formula C₉H₇N, and its derivatives exhibit a broad spectrum of biological activities, making them a focal point of drug discovery and development. researchgate.netbenthamdirect.com The versatility of the quinoline ring system allows for the synthesis of a large number of derivatives with varied pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov The significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs and its continuous investigation as a framework for new therapeutic agents. nih.govresearchgate.net
Research Context of Halogenated and Nitrated Quinoline Derivatives
The functionalization of the quinoline scaffold with halogen and nitro groups has been a significant area of research to modulate its biological and chemical properties. Halogenation, the introduction of halogen atoms such as fluorine, chlorine, or bromine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org Research has shown that halogenated quinolines can possess enhanced antibacterial activities, including the ability to eradicate drug-resistant bacterial biofilms. nih.gov
Nitration, the introduction of a nitro group (-NO₂), is another key modification of the quinoline ring. cdnsciencepub.com Nitroquinolines are important intermediates in the synthesis of other quinoline derivatives and can also exhibit their own biological activities. ingentaconnect.comontosight.ai The position of the nitro group on the quinoline ring is crucial in determining the compound's reactivity and subsequent chemical transformations. cdnsciencepub.com The study of both halogenated and nitrated quinolines continues to be an active area of research, with scientists exploring their potential in various therapeutic areas. benthamdirect.comnih.gov
Specific Academic Relevance of 6-Fluoro-5-nitroquinoline and Related Compounds
Within the broader context of functionalized quinolines, this compound holds specific academic interest. Its structure combines a fluorine atom at the 6-position and a nitro group at the 5-position of the quinoline ring. This particular arrangement of substituents makes it a valuable building block in organic synthesis. For instance, the known compound 6-fluoro-8-nitroquinoline (B1295531) is used as a starting material for the synthesis of other functionally substituted fluoroquinolines. fordham.edu The presence of both a halogen and a nitro group provides multiple reaction sites for further chemical modifications, allowing for the creation of diverse molecular architectures.
Research on related compounds, such as those incorporating chloro, fluoro, or nitro groups at various positions on the quinoline ring, highlights the ongoing effort to synthesize and evaluate new chemical entities with potential therapeutic applications. researchgate.net The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships within the quinoline class of compounds and provides a basis for the rational design of new molecules with desired biological profiles.
Detailed Research Findings
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | 236092-96-9 | C₉H₅FN₂O₂ | Chemical Intermediate |
| 6-Fluoro-8-nitroquinoline | Not specified in provided context | Not specified in provided context | Synthesis of fluoroquinolines fordham.edu |
| 3-Fluoro-6-nitroquinoline | Not specified in provided context | C₉H₅FN₂O₂ | Not specified in provided context |
| 6-fluoro-5-nitroisoquinoline | Not specified in provided context | C₉H₅FN₂O₂ | Not specified in provided context |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFTPABKFODKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178264 | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236092-96-9 | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Fluoro 5 Nitroquinoline and Analogs
Classical and Modern Quinoline (B57606) Synthesis Strategies Applicable to Fluoronitroquinolines
The construction of the quinoline core is a well-established field, with several named reactions forming the bedrock of synthetic approaches. nih.gov These classical methods, along with more contemporary strategies, can be adapted for the synthesis of fluoronitroquinolines.
Friedländer Synthesis and its Adaptations
The Friedländer synthesis is a versatile and straightforward method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.com
The general mechanism can proceed via two pathways. The first involves an aldol-type condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol (B89426) reaction and subsequent elimination to yield the quinoline ring. wikipedia.org
For the synthesis of fluoronitroquinolines, a key starting material would be a 2-amino-5-fluoro-6-nitrobenzaldehyde or a corresponding ketone. The choice of the second component, a ketone or aldehyde, will determine the substitution pattern at the 2- and 3-positions of the resulting quinoline. Various catalysts, including traditional acids and bases as well as modern catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts, have been employed to improve the efficiency and selectivity of the Friedländer reaction. nih.gov Microwave irradiation has also been utilized to accelerate the reaction. jk-sci.commdpi.com
Table 1: Examples of Catalysts Used in Friedländer Synthesis
| Catalyst Type | Specific Examples | Reference |
| Traditional Acids | Trifluoroacetic acid, Toluenesulfonic acid | wikipedia.org |
| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate | organic-chemistry.org |
| Heterogeneous Catalysts | Nafion NR50, Silver phosphotungstate | organic-chemistry.orgmdpi.com |
| Nanocatalysts | Fe3O4@SiO2/ZnCl2 | nih.gov |
Skraup Synthesis and its Modifications for Substituted Anilines
The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then cyclizes and is oxidized to form the quinoline ring. pharmaguideline.com
When applied to substituted anilines, the Skraup reaction can yield a mixture of isomeric products. For instance, with m-substituted anilines, both 5- and 7-substituted quinolines can be formed. rsc.org The regioselectivity is influenced by the nature of the substituent on the aniline ring. Generally, the reaction favors the formation of the 7-substituted isomer. researchgate.net However, the use of m-nitroaniline has been shown to produce a mixture of quinoline-5- and -7-carboxylic acids after subsequent functional group transformations. rsc.org
To synthesize 6-fluoro-5-nitroquinoline via a modified Skraup approach, one would theoretically start with 3-fluoro-4-nitroaniline. However, the harsh reaction conditions and potential for side reactions and complex product mixtures necessitate careful optimization. Modifications to the classical Skraup reaction often involve using milder oxidizing agents or alternative catalysts to improve yields and reduce the violent nature of the reaction. wikipedia.orggoogle.com
Table 2: Regioselectivity in the Skraup Reaction with m-Substituted Anilines
| m-Substituent | Major Product | Minor Product | Reference |
| -OH | 7-hydroxyquinoline | 5-hydroxyquinoline (trace) | rsc.org |
| -OCH3 | 7-methoxyquinoline | - | rsc.org |
| -CH3 | 7-methylquinoline | - | rsc.org |
| -COOH | quinoline-5-carboxylic acid | quinoline-7-carboxylic acid | rsc.org |
Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds
Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org This approach offers high atom economy and allows for the creation of diverse molecular scaffolds. rsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.orgrsc.org
For instance, a one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3, which proceeds under mild conditions to give good yields. researchgate.net Another MCR approach for synthesizing 2,4-substituted quinolines involves the cyclization of anilines, aldehydes, and alkynes. rsc.org The versatility of MCRs allows for the incorporation of various functional groups, making it a promising strategy for synthesizing fluoronitroquinoline analogs by selecting appropriately substituted starting materials. rsc.org
Oxidative Annulation Strategies
Oxidative annulation has emerged as a powerful modern technique for quinoline synthesis, often involving transition-metal catalysis to facilitate C-H bond activation and subsequent cyclization. mdpi.comresearchgate.net These methods can offer high efficiency and broad substrate tolerance. mdpi.com
One approach involves the rhodium-catalyzed oxidative annulation of pyridines with two alkyne molecules through a cascade C-H activation. acs.org Ruthenium catalysts have also been employed for the aza-Michael addition and intramolecular annulation of enaminones with anthranils to produce substituted quinolines. rsc.org Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides another route to quinoline derivatives. researchgate.net The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, and Br2 also yields substituted quinolines under mild conditions. nih.gov This method is tolerant of various functional groups, including strong electron-withdrawing groups like nitro substituents. nih.gov
Introduction of Fluorine and Nitro Groups into the Quinoline Ring System
The direct introduction of fluoro and nitro groups onto a pre-formed quinoline ring is another critical aspect of synthesizing compounds like this compound.
Direct Nitration and Halogenation Approaches
The direct nitration of quinoline typically occurs at the 5- and 8-positions. stackexchange.comrsc.org The reaction proceeds through the nitration of the N-protonated quinolinium ion, which directs the electrophilic attack to the benzene (B151609) ring. stackexchange.com The nitration of quinoline 1-oxide has also been studied, with the regioselectivity being dependent on the acidity of the medium. In acidic conditions, nitration of the O-protonated species occurs at the 5- and 8-positions, while the unprotonated molecule is nitrated at the 4-position. elsevierpure.com For a quinoline already substituted with a fluorine atom, the position of nitration will be influenced by the directing effects of the existing substituent.
Direct halogenation of quinolines can also be achieved. A metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method is highly regioselective and tolerates a variety of functional groups. rsc.org
To synthesize this compound, a potential strategy would be the nitration of 6-fluoroquinoline (B108479). The fluorine atom at the 6-position would likely direct the incoming nitro group to the 5-position due to its ortho,para-directing nature, although the deactivating effect of the fluorine would need to be considered. Alternatively, palladium-catalyzed nitration of a 6-haloquinoline could be a viable route. chemicalbook.com
Nucleophilic Substitution Strategies for Fluoroquinolines
Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing substituents onto the fluoroquinolone core. The C-7 position of the fluoroquinolone ring is particularly susceptible to nucleophilic attack, especially when an 8-nitro group is present, which facilitates the addition of weak nucleophiles. nih.gov This approach is widely used to synthesize a variety of fluoroquinolone analogs with diverse functionalities. nih.gov For instance, amino heterocycles can be introduced at the C-7 position through the formation of a boron complex with the fluoroquinolone. nih.gov
Cyclization Reactions Involving Fluorinated and Nitrated Precursors
Cyclization reactions are fundamental to constructing the quinoline ring system. The Conrad-Limpach-Knorr reaction is a classic method that involves the reaction of anilines with β-ketoesters. mdpi.com The reaction conditions determine whether a 4-quinolone or a 2-quinolone is formed. mdpi.com
A convenient synthesis of fluoroquinolone precursors, such as methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.com This multi-step process involves nucleophilic addition, benzylation, and finally, an intramolecular electrophilic cyclization. mdpi.com Another approach involves the nucleophile-triggered 6-endo cyclization of o-alkynylisocyanobenzenes to form the quinoline core. researchgate.net
Synthesis of this compound via Precursor Derivatization
The synthesis of the target molecule, this compound, often involves the strategic derivatization of key precursors.
Synthetic Routes to Key Intermediates (e.g., 6-Fluoro-8-nitroquinoline)
The synthesis of key intermediates like 6-fluoro-8-nitroquinoline (B1295531) is a critical step. This compound is a known entity and can be prepared through established methods. fordham.edu It can then be further functionalized. For example, reduction of the nitro group in 6-fluoro-8-nitroquinoline yields 8-amino-6-fluoroquinoline. fordham.edu Similarly, 6-bromo-8-nitroquinoline (B1581145) can be reduced to 6-bromo-8-aminoquinoline using iron in acetic acid. chemicalbook.com Another important precursor is 6-methoxy-8-nitroquinoline, which has been used in the synthesis of various substituted quinolines. sigmaaldrich.com
The following table outlines the synthesis of some key quinoline intermediates:
| Intermediate | Starting Material(s) | Reagents and Conditions | Reference(s) |
| 6-Fluoro-8-aminoquinoline | 6-Fluoro-8-nitroquinoline | Reduction | fordham.edu |
| 6-Bromo-8-aminoquinoline | 6-Bromo-8-nitroquinoline | Fe, acetic acid, ethanol (B145695), water | chemicalbook.com |
| 6-Methoxy-8-aminoquinoline | 6-Methoxy-8-nitroquinoline | Reduction | sigmaaldrich.com |
Table 2: Synthesis of Key Quinoline Intermediates
Strategies for Ortho-Substitution Pattern Formation (5-nitro and 6-fluoro)
Achieving the specific 5-nitro-6-fluoro substitution pattern on the quinoline ring is a significant synthetic challenge that requires careful planning and execution of regioselective reactions.
One potential strategy involves the nitration of a 6-fluoroquinoline precursor. As discussed earlier, nitration of quinoline derivatives can lead to substitution at the 5- and 8-positions. elsevierpure.com By carefully controlling the reaction conditions and potentially using directing groups, it may be possible to favor the formation of the 5-nitro isomer.
Another approach could involve a Skraup synthesis, a classical method for quinoline synthesis. fordham.edu For example, 6-fluoro-8-quinolinol was successfully prepared via a Skraup synthesis starting from 2-amino-5-fluorophenol. fordham.edu A similar strategy could potentially be adapted using a nitrated and fluorinated aniline derivative as the starting material.
Furthermore, the synthesis of various 2-(4-chloro/fluoro/methylphenyl)-6-(fluoro/chloro/nitroquinoline)-4-carbohydrazides has been reported. researchgate.net These compounds are synthesized from the corresponding 2-(4-substituted phenyl)-6-(substituted quinoline)-4-carboxylic acids. researchgate.net This indicates that the 6-fluoro/nitro quinoline core can be constructed and subsequently modified at other positions.
The development of a general, metal-free method for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid offers another potential route. rsc.org While this method focuses on halogenation, the principles of remote C-H functionalization could potentially be adapted for nitration.
Green Chemistry Principles in Fluoroquinoline Synthesis
The application of green chemistry principles to the synthesis of fluoroquinolines, including this compound and its analogs, is a significant area of research aimed at reducing the environmental impact of chemical manufacturing. nih.govmdpi.commdpi.com Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste. mdpi.comnih.gov In contrast, green chemistry approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to create more sustainable synthetic pathways. nih.govmdpi.com
Key green chemistry strategies that have been successfully applied to the synthesis of quinoline derivatives, and are relevant to the production of this compound, include:
Use of Green Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water or ethanol is a cornerstone of green synthesis. organic-chemistry.orgmdpi.com Water, in particular, is an attractive solvent due to its non-toxicity, non-flammability, and low cost. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.commdpi.comrsc.org It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.com
Application of Recyclable Catalysts: The development and use of solid acid catalysts and nanocatalysts that can be easily recovered and reused are crucial for minimizing waste and improving the economic viability of synthetic processes. nih.govrsc.orgrsc.org
While specific research detailing the green synthesis of this compound is not extensively documented, the synthesis of its analogs provides strong evidence for the successful application of these green principles. For instance, the synthesis of various quinoline derivatives has been achieved with high yields and selectivity using these sustainable methods.
One notable example is the synthesis of 8-nitrofluoroquinolone derivatives, where the introduction of a nitro group facilitates nucleophilic substitution, a key reaction in building the quinoline core. nih.gov Although this specific synthesis employed some traditional solvents, the underlying principles of activating the ring system are relevant.
Furthermore, the nitration of fluorinated aromatic compounds, a critical step for producing compounds like this compound, has been successfully carried out using solid acid catalysts. rsc.org These catalysts offer a cleaner and more selective alternative to the traditional mixed-acid nitration, which generates significant acidic waste. rsc.org
The following table summarizes research findings on the green synthesis of quinoline analogs, highlighting the green chemistry principles employed:
| Product/Analog | Green Chemistry Principle(s) | Catalyst/Solvent | Key Findings |
| Pyrano[3,2-c]quinoline-3-carboxylates | Microwave-assisted synthesis | Not specified | Dual acting anti-cancer and anti-microbial agents. rsc.org |
| 7-Amino-8-methylquinoline | Microwave-assisted synthesis | Arsenic pentoxide | Significant reduction in reaction time compared to conventional heating. mdpi.com |
| 2-Substituted Quinolines | On-water synthesis, Recyclable catalyst | Benzylamine/Water | Excellent yields (up to 99%), broad substrate scope, and catalyst recyclability. organic-chemistry.org |
| Fluorotoluene Nitration Products | Solid acid catalyst | H-beta, Fe/Mo/SiO2, MoO3/SiO2 | Highly regioselective, clean, and environmentally friendly process with simpler work-up. rsc.org |
| Pyrimido[4,5-b]quinolines | Microwave-assisted synthesis | Acetic acid | Broader substrate scope and operational simplicity. researchgate.net |
These examples collectively demonstrate the potential for developing a fully green synthetic route to this compound by combining established green methods for quinoline ring formation and nitration reactions. Future research will likely focus on integrating these principles to create a sustainable and efficient synthesis of this important chemical compound.
Chemical Reactivity and Derivatization of 6 Fluoro 5 Nitroquinoline
Reactivity of the Quinoline (B57606) Core with Halogen and Nitro Substituents
The presence of both a fluorine atom and a nitro group on the quinoline core profoundly activates the ring system towards certain types of reactions while deactivating it towards others. The strong electron-withdrawing nature of these substituents creates a highly electron-deficient aromatic system, which is a key determinant of its chemical reactivity.
Nucleophilic Aromatic Substitution on Fluoro- and Nitro-Substituted Quinoline Ring Systems
The electron-deficient nature of the 6-fluoro-5-nitroquinoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro and fluoro substituents, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
In the case of this compound, the fluorine atom at the C-6 position is the primary site for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions involving activated aromatic systems. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond and activates the ring. While specific studies on this compound are limited, the reactivity can be inferred from related compounds. For instance, in a study involving the synthesis of various substituted quinolines, a 6-fluoroquinoline (B108479) derivative was used as a precursor, implying the displacement of the fluoride (B91410) by a nucleophile. researchgate.net
The general reaction scheme for the nucleophilic aromatic substitution of this compound with various nucleophiles is presented below:
Reaction Scheme for Nucleophilic Aromatic Substitution

A general representation of the SNAr reaction on this compound, where Nu represents a nucleophile.
Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, thiolates, and amines. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoro-Nitro Aromatic Systems
| Nucleophile (Nu-H) | Product | Typical Conditions | Reference |
| Methanol | 6-Methoxy-5-nitroquinoline | NaH, THF, reflux | General Knowledge |
| Ethanol (B145695) | 6-Ethoxy-5-nitroquinoline | NaH, THF, reflux | General Knowledge |
| Phenol | 6-Phenoxy-5-nitroquinoline | K₂CO₃, DMF, heat | General Knowledge |
| Thiophenol | 6-(Phenylthio)-5-nitroquinoline | K₂CO₃, DMF, heat | General Knowledge |
| Morpholine | 6-Morpholino-5-nitroquinoline | K₂CO₃, DMF, heat | General Knowledge |
| Piperidine | 6-Piperidino-5-nitroquinoline | K₂CO₃, DMF, heat | General Knowledge |
This table is illustrative and based on general SNAr reactions on activated fluoroaromatics. Specific yields and conditions for this compound may vary.
Electrophilic Substitution Patterns on this compound
Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. The presence of the strongly deactivating nitro group and the moderately deactivating fluorine atom makes this compound highly resistant to electrophilic attack. These electron-withdrawing groups reduce the electron density of the aromatic ring, making it less attractive to electrophiles.
Therefore, forcing conditions, such as high temperatures and strong acid catalysts, would be required for electrophilic substitution to occur. If a reaction were to proceed, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. However, due to the powerful deactivating nature of the nitro group, electrophilic substitution on this compound is not a commonly employed synthetic strategy. There is a lack of specific literature examples for electrophilic substitution reactions on this particular compound.
Transformations of the Nitro Group
The nitro group of this compound is a versatile functional group that can undergo several important transformations, providing access to a range of other derivatives.
Reduction of Nitro to Amino Functionalities
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction is particularly important for the synthesis of aminoquinolines, which are valuable building blocks in medicinal chemistry. Several methods are available for the reduction of aromatic nitro compounds, and these are applicable to this compound.
A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid. nih.gov This method is generally high-yielding and tolerates a variety of other functional groups. Another widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. nih.govlibretexts.orgresearchgate.net The reduction of the closely related 6-fluoro-8-nitroquinoline (B1295531) to 8-amino-6-fluoroquinoline has been successfully achieved, suggesting that similar conditions would be effective for the 5-nitro isomer. fordham.edu
Reaction Scheme for the Reduction of this compound

Reduction of this compound to 6-fluoro-5-aminoquinoline.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions | Product | Reference |
| SnCl₂ / HCl | MeOH, heat | 6-Fluoro-5-aminoquinoline | nih.govnih.gov |
| Fe / HCl or AcOH | Ethanol/water, reflux | 6-Fluoro-5-aminoquinoline | General Knowledge |
| H₂, Pd/C | Ethanol or Ethyl Acetate (B1210297) | 6-Fluoro-5-aminoquinoline | nih.govlibretexts.orgresearchgate.net |
| H₂, Raney Ni | Ethanol | 6-Fluoro-5-aminoquinoline | General Knowledge |
This table provides general methods for nitro group reduction. Specific reaction parameters for this compound may need optimization.
Vicarious Nucleophilic Substitution (VNS) Reactions
Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroarenes. organic-chemistry.org In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom, typically ortho or para to the nitro group. The reaction proceeds through a Meisenheimer-type adduct, followed by base-induced elimination of the leaving group and a proton from the ring.
In this compound, the nitro group at C-5 activates the C-6 and C-8 positions for nucleophilic attack. However, the presence of the fluorine atom at C-6 makes the hydrogen at C-8 the most likely site for VNS. Studies on 6-nitroquinoline (B147349) have shown that VNS reactions with carbanions derived from compounds like chloromethyl phenyl sulfone occur at the C-5 position. rsc.org By analogy, it is expected that this compound would undergo VNS primarily at the C-8 position. It is important to note that VNS can sometimes compete with SNAr of the fluorine atom, although VNS is often faster. nih.gov
Reaction Scheme for the Vicarious Nucleophilic Substitution of this compound

Postulated VNS reaction on this compound, where R-CH(X)⁻ is a carbanion with a leaving group X.
Table 3: Examples of Vicarious Nucleophilic Substitution Reactions on Nitroarenes
| Nucleophile Precursor | Carbanion | Product Type | Reference |
| Chloromethyl phenyl sulfone | PhSO₂CH₂⁻ | Aryl methyl sulfone | organic-chemistry.org |
| Chloroacetonitrile | NC-CH₂⁻ | Aryl acetonitrile | General Knowledge |
| Acetone | CH₃COCH₂⁻ | Aryl acetone | General Knowledge |
| tert-Butyl bromoacetate | (tBuOOC)CHBr⁻ | Aryl acetate derivative | General Knowledge |
This table illustrates the types of carbanions used in VNS reactions. Specific application to this compound would likely result in substitution at the C-8 position.
Reactions Involving the Fluoro Group
The fluorine atom at the C6-position of this compound is susceptible to nucleophilic attack, a consequence of the powerful electron-withdrawing effect of the neighboring nitro group. This electronic feature is pivotal for the derivatization of the quinoline core.
The C-F bond at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a straightforward route to 6-substituted-5-nitroquinolines. The general mechanism for this substitution involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The subsequent departure of the fluoride leaving group restores the aromaticity of the quinoline ring.
The efficiency of these displacement reactions is influenced by the nature of the nucleophile, the reaction conditions, and the solvent employed. A range of nucleophiles, including amines, alkoxides, and thiolates, can be utilized to introduce diverse functional groups at the C6-position. For instance, the reaction with various amines leads to the formation of 6-amino-5-nitroquinoline derivatives, which are valuable intermediates for further synthetic elaborations.
| Nucleophile | Product |
| Amines (R-NH₂) | 6-(Alkyl/Aryl)amino-5-nitroquinoline |
| Alkoxides (R-O⁻) | 6-Alkoxy-5-nitroquinoline |
| Thiolates (R-S⁻) | 6-(Alkyl/Aryl)thio-5-nitroquinoline |
Functionalization of the Quinoline Moiety for Advanced Architectures
Beyond the direct displacement of the fluorine atom, the this compound scaffold can be further elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in the construction of more complex, polycyclic, and advanced molecular architectures with potential applications in materials science and medicinal chemistry.
While the direct Suzuki-Miyaura coupling of aryl fluorides can be challenging, the presence of the activating nitro group can facilitate such transformations under specific catalytic conditions. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, typically involving the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. nih.gov
In the context of this compound, a Suzuki-Miyaura type coupling would enable the introduction of various aryl or heteroaryl substituents at the C6-position, leading to the synthesis of 6-aryl-5-nitroquinolines. These biaryl structures are of significant interest in various fields of chemical research. The success of such a reaction would be highly dependent on the choice of the palladium catalyst, ligand, base, and reaction conditions to overcome the typically high bond energy of the C-F bond. youtube.com
Hypothetical Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | 6-Aryl-5-nitroquinoline |
| This compound | Hetarylboronic acid | Pd₂(dba)₃ / XPhos | 6-Hetaryl-5-nitroquinoline |
This table represents a hypothetical reaction based on established Suzuki-Miyaura coupling principles and is for illustrative purposes.
The reactive nature of the this compound system, particularly after initial functionalization, opens avenues for annulation reactions and ring closures to construct fused polycyclic systems. Annulation reactions involve the formation of a new ring onto an existing one. chim.itresearchgate.net For example, a derivative of this compound, where the fluorine has been substituted by a suitable functional group, could serve as a building block for constructing additional heterocyclic rings.
One potential strategy could involve the initial displacement of the fluorine with a nucleophile containing a secondary reactive site. This new substituent could then undergo an intramolecular cyclization with another position on the quinoline ring or with a group introduced at the C4-position, for instance. The nitro group can also play a role in such cyclizations, either by directing the regioselectivity of the reaction or by being transformed into another functional group that participates in the ring closure. The construction of such fused ring systems is a common strategy in the synthesis of complex natural products and novel materials.
Computational and Theoretical Investigations of 6 Fluoro 5 Nitroquinoline and Analogs
Quantum Chemical Calculations and Computational Methodologies
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular behavior at the electronic level. cuny.edu These methods are used to optimize structures, determine energies, and analyze various molecular parameters that govern a compound's characteristics. cuny.edunih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including substituted quinolines. researchgate.netphyschemres.org DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.netresearchgate.net
For a molecule like 6-Fluoro-5-nitroquinoline, DFT calculations would begin by defining an initial three-dimensional structure. The theory is then applied to iteratively adjust the positions of the atoms until a stable structure on the potential energy surface is found. This process also yields the electronic ground state energy and the electron density distribution. acs.org Studies on related compounds, such as 6-chloroquinoline (B1265530) and various nitroquinolines, have successfully used DFT methods like B3LYP to analyze their structural and electronic features. researchgate.netresearchgate.net The introduction of substituents like the fluoro and nitro groups on the quinoline (B57606) ring is known to significantly alter charge distribution and, consequently, the structural and vibrational parameters of the molecule. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the atomic orbital basis set. nih.gov A basis set is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between computational cost and accuracy. nih.govstackexchange.com
For organic molecules like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.netreddit.comufms.br The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and electron-withdrawing groups like the nitro group. researchgate.netstackexchange.com For instance, studies on quinazoline (B50416) derivatives and 6-chloroquinoline have utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve reliable results. researchgate.netufms.br
Method validation is a critical step to ensure the reliability of the computational protocol. nih.gov This can be achieved by comparing calculated properties, such as bond lengths, bond angles, and vibrational frequencies, with available experimental data for the same or analogous compounds. researchgate.net When experimental data is unavailable, results can be benchmarked against higher-level, more computationally expensive calculations. nih.gov
Molecular Electronic Properties and Reactivity Prediction
DFT and other quantum chemical methods are powerful tools for predicting the electronic properties and chemical reactivity of molecules. physchemres.org By analyzing parameters derived from the electronic structure, one can gain insights into the molecule's stability and potential reaction sites.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net
A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the quinoline ring contributes to the HOMO. This would likely result in a relatively small energy gap, characteristic of reactive aromatic compounds. Computational studies on similar structures, like quinazoline and nitropyridine derivatives, have shown that the HOMO-LUMO gap is a useful parameter for assessing reactivity. physchemres.orgresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for an Analogous Compound (6-Nitroquinoline) Calculated using DFT/B3LYP method. Data is illustrative for a similar structure.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.15 |
| ELUMO | -3.20 |
| Energy Gap (ΔE) | 3.95 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. ufms.brwolfram.com It is used to identify regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.netchemrxiv.org
For this compound, the MEP map would be expected to show a significant negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. nih.govresearchgate.net These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the aromatic ring, indicating susceptibility to nucleophilic attack. ufms.br MEP analysis is a valuable tool for predicting intermolecular interactions and understanding the reactivity of a molecule. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction in terms of localized bonds, lone pairs, and atomic charges. nih.gov This method helps to understand electron delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.netufms.br
NBO analysis calculates the charge distribution on each atom, offering a more refined picture than simpler population analyses. For this compound, the analysis would likely show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, while the attached nitrogen and carbon atoms would carry a positive charge. The fluorine atom, being highly electronegative, would also carry a negative charge.
Table 2: Illustrative Natural Atomic Charges for a Nitroquinoline Analog Calculated using NBO analysis with DFT/B3LYP. Data is representative.
| Atom | Charge (e) |
|---|---|
| N (Quinoline) | -0.55 |
| N (Nitro Group) | +0.45 |
| O (Nitro Group) | -0.38 |
| C (attached to NO2) | +0.15 |
Fukui Functions, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) for Reactivity Sites
Computational chemistry provides powerful tools for predicting the reactivity of molecules. wikipedia.org Among these are Fukui functions, the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), which help identify the most probable sites for electrophilic, nucleophilic, and radical attacks. wikipedia.orgresearchgate.net
Fukui Functions: The Fukui function, ƒ(r), is a key concept in density functional theory (DFT) that describes the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. wikipedia.org It allows for the identification of the most reactive sites within a molecule. wikipedia.orgscm.com Specifically, the function helps in predicting where nucleophiles are most likely to attack the Highest Occupied Molecular Orbital (HOMO) and where electrophiles will target the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
There are three main types of Fukui functions:
ƒ+(r): for nucleophilic attack, indicating sites prone to accepting an electron.
ƒ-(r): for electrophilic attack, highlighting sites likely to donate an electron.
ƒ0(r): for radical attack.
These functions can be condensed to atomic centers to provide a set of values known as condensed Fukui functions, which quantify the reactivity of each atom in the molecule. scm.com This analysis is crucial for understanding the chemical behavior of this compound and its analogs in various reactions. The dual descriptor, which is the difference between the Fukui plus and minus functions, is another tool that can unambiguously reveal nucleophilic and electrophilic regions. researchgate.netscm.com
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive map of electron pair localization in a molecule, clearly distinguishing core and valence electrons, as well as showing covalent bonds and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value of 1 signifies perfect localization and 0.5 corresponds to an electron-gas-like delocalization. q-chem.comresearchgate.net By analyzing the ELF topology, one can identify regions of high electron density, which are indicative of potential reactive sites. taylorandfrancis.com
Localized Orbital Locator (LOL): The Localized Orbital Locator (LOL), based on the kinetic-energy density, is another descriptor used to visualize and analyze chemical bonding and electron localization. researchgate.net It helps in distinguishing different types of chemical bonds, such as covalent, ionic, and van der Waals interactions. researchgate.net The topology of LOL can be analyzed in terms of its critical points, which provide insights into the size, density, and energy of electron pairs, including lone pairs. rsc.org This analysis complements the information obtained from ELF and Fukui functions to provide a comprehensive understanding of the reactivity of this compound.
Spectroscopic Characterization through Computational Modeling
Computational modeling has become an indispensable tool for the interpretation and prediction of spectroscopic data.
Vibrational Frequencies: FT-IR and FT-Raman Spectral Analysis
Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. researchgate.net These calculated frequencies can be compared with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra to aid in the assignment of vibrational modes. arxiv.org
For quinoline derivatives, DFT calculations have been successfully employed to predict vibrational spectra. researchgate.net The selection of the basis set and the level of theory are crucial for obtaining accurate results that correlate well with experimental data. researchgate.net A detailed analysis of the potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional modes. researchgate.net For instance, in substituted quinolines, the characteristic vibrational frequencies of the quinoline ring, as well as the substituent groups like the nitro (NO₂) and fluoro (F) groups, can be identified and assigned. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using quantum chemical methods is a common practice in structural elucidation. ekb.eg DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have proven to be effective in simulating the NMR spectra of organic molecules. ekb.egresearchgate.net
For fluorinated aromatic compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular interest. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netnih.gov Studies on perfluoroquinoline and other fluorinated heterocycles have shown that good correlation between calculated and experimental ¹⁹F chemical shifts can be achieved, aiding in the correct assignment of fluorine resonances. researchgate.net Machine learning methods are also being developed to improve the accuracy of ¹⁹F NMR chemical shift predictions. chemrxiv.org
UV-Vis Absorption Spectra and Electronic Transitions
Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.net It provides information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions. researchgate.net
For quinoline and its derivatives, the UV-Vis absorption spectra are influenced by the substituents on the quinoline ring. researchgate.net The introduction of a nitro group, which is an electron-withdrawing group, and a fluoro group can cause shifts in the absorption bands. researchgate.net Computational studies can predict these shifts and help in understanding the electronic structure and transitions. The solvent environment can also affect the absorption spectra, and computational models can account for these solvatochromic effects. researchgate.net Experimental studies on quinoline have shown characteristic absorption peaks, for example, at 313 nm, which can be influenced by factors like pH and the presence of other molecules. nih.gov
Thermodynamic Properties and Stability Studies
Computational chemistry allows for the calculation of various thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). usgs.govnist.gov These properties are crucial for understanding the stability of a compound and its behavior in chemical reactions.
Stability testing guidelines, such as those from the EMA and ASEAN, outline the conditions under which the stability of pharmaceutical products should be assessed, including temperature and humidity. europa.eufda.gov.phpaho.org While these are experimental guidelines, computational methods can provide initial insights into the intrinsic stability of a molecule like this compound by calculating its thermodynamic parameters. For instance, a more negative enthalpy of formation generally indicates greater thermodynamic stability. nist.gov
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in photonics and optoelectronics. nih.gov Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. researchgate.net
Computational methods, particularly DFT, are widely used to calculate the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). ekb.egresearchgate.net The first hyperpolarizability is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net
For quinoline derivatives, the introduction of electron-donating and electron-withdrawing groups can enhance their NLO properties. ekb.eg In this compound, the nitro group acts as an electron acceptor. The calculated hyperpolarizability of such molecules can be compared to that of well-known NLO materials like urea (B33335) to assess their potential for NLO applications. researchgate.netnanobioletters.com The energy gap between the HOMO and LUMO is also an important factor, with a smaller energy gap often correlating with a larger NLO response. nih.gov
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govlookchem.comscirp.org This technique maps the electron density of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. crystalexplorer.netmdpi.com The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. crystalexplorer.net By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a comprehensive understanding of the crystal packing can be achieved. nih.gov
The dnorm surface is particularly insightful, as it highlights regions of significant intermolecular contact. nih.govias.ac.in These surfaces are colored to indicate the nature of the contacts: red spots denote close contacts that are shorter than the van der Waals radii and represent the strongest interactions, white areas indicate contacts approximately at the van der Waals separation, and blue regions signify contacts that are longer than the van der Waals radii. nih.govnih.gov
For this compound, while specific experimental crystal structure data and corresponding Hirshfeld analysis are not available in the cited literature, we can infer the likely intermolecular interactions based on analyses of analogous nitroaromatic and fluoro-substituted aromatic compounds. The presence of the nitro group, the fluorine atom, and the aromatic quinoline system suggests a complex interplay of various non-covalent interactions that dictate the supramolecular architecture.
Key Expected Intermolecular Interactions for this compound:
O···H and N···H Contacts: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, C–H···O interactions are expected to be a prominent feature in the crystal packing of this compound. rsc.org Similarly, the nitrogen atom of the quinoline ring can also participate in hydrogen bonding.
π-π Stacking Interactions: The planar aromatic rings of the quinoline system are likely to engage in π-π stacking interactions. rsc.org The introduction of the electron-withdrawing nitro group can influence the nature of these stacking interactions. rsc.org
F···H Contacts: The role of fluorine in intermolecular interactions is complex. While often considered a weak hydrogen bond acceptor, C–H···F interactions can play a role in directing crystal packing. rsc.orgresearchgate.net
N···O Contacts: Interactions involving the nitro group are not limited to hydrogen bonds. Short contacts between the nitrogen atom of the nitro group and oxygen atoms of adjacent molecules can also contribute to the stability of the crystal lattice. researchgate.net
The relative contributions of these interactions for a hypothetical crystal structure of this compound can be estimated by examining data from similar compounds.
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Compound 1: (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate nih.gov | Compound 2: 2-methyl-3-nitro- N-[(E)-(5-nitro-thio-phen-2-yl)methyl-idene]aniline mdpi.com | Compound 3: Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate nih.gov |
| H···H | - | 21.3% | Dominant |
| O···H/H···O | - | 39.0% | Significant |
| C···H/H···C | - | - | Significant |
| N···H/H···N | - | - | Minor |
| Cl···H/H···Cl | - | - | Significant |
| C···C | - | - | Minor |
Table 2: Summary of Key Intermolecular Interactions and Their Expected Significance in this compound
| Interaction | Expected Significance | Rationale based on Analogous Systems |
| H···H | High | Ubiquitous in organic crystals, often forming the largest percentage of surface contacts. researchgate.net |
| O···H/H···O | High | The nitro group is a potent hydrogen bond acceptor, readily forming C-H···O bonds which are often structure-directing. rsc.orgnih.gov |
| π-π Stacking | Moderate to High | The planar quinoline ring system favors stacking, influenced by the electronic effects of the nitro and fluoro substituents. rsc.org |
| C···H/H···C | Moderate | Common in aromatic systems, contributing to overall packing efficiency. |
| F···H/H···F | Low to Moderate | The contribution of fluorine to hydrogen bonding is debated but can influence local packing arrangements. rsc.orgrsc.org |
| N···O | Low to Moderate | π-hole interactions involving the nitro group can occur, contributing to stabilization. researchgate.netnih.gov |
In Vitro Biological Activity and Mechanistic Insights of 6 Fluoro 5 Nitroquinoline Derivatives
Antimicrobial Activity in Cell-Free Systems and Bacterial Cultures
The antimicrobial potential of 6-fluoro-5-nitroquinoline derivatives has been explored against a variety of microorganisms. These studies reveal a broad spectrum of activity, encompassing both bacteria and fungi, and provide insights into their mode of action at a molecular level.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown notable antibacterial activity. For instance, a novel des-fluoro(6) quinolone, BMS-284756, which lacks a fluorine at the C-6 position but is structurally related, has demonstrated potent effects against a wide array of bacteria. nih.gov It is often among the most active quinolones against staphylococci, including methicillin-resistant strains, as well as streptococci and pneumococci. nih.gov The nature of the substituent at the C-7 position of the quinolone ring system is a significant determinant of the antibacterial spectrum and potency. nih.gov Generally, more lipophilic quinolones are thought to better penetrate the cell wall of Gram-positive bacteria, enhancing their activity. nih.gov
Some quinoline-2-one derivatives have exhibited significant antibacterial action against multidrug-resistant Gram-positive strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL against MRSA. nih.gov
Table 1: Antibacterial Activity of Selected Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
| BMS-284756 | Staphylococci (including MRSA) | Among the most active quinolones | nih.gov |
| BMS-284756 | Streptococci | Among the most active quinolones | nih.gov |
| BMS-284756 | Pneumococci | Among the most active quinolones | nih.gov |
| Quinolone-2-one derivative 6c | MRSA | 0.75 | nih.gov |
| Quinolone-2-one derivative 6c | VRE | 0.75 | nih.gov |
| Quinolone-2-one derivative 6c | MRSE | 2.50 | nih.gov |
This table is for illustrative purposes and includes data for related quinolone structures to demonstrate the potential of the chemical class.
Antifungal Activity Profiles
In addition to their antibacterial properties, quinoline (B57606) derivatives have been investigated for their antifungal activity. nih.gov A series of new fluorinated quinoline analogs have demonstrated good antifungal activity against various plant pathogenic fungi. nih.gov For instance, certain derivatives exhibited over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov The presence and position of substituents on the quinoline ring influence the antifungal efficacy. nih.gov
Other studies on related structures, such as 6-hydroxycinnolines, have also shown potent antifungal activity, particularly against Candida species. nih.gov Similarly, 6H-thiochromeno[4,3-b]quinolines have demonstrated significant in vitro antifungal activity against strains like Microsporum gypseum and Epidermophyton floccosum, with some compounds showing higher activity than the standard antifungal agent fluconazole. semanticscholar.org
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerase Enzymes (DNA Gyrase and Topoisomerase IV)
The primary mechanism of antibacterial action for quinolones involves the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair. nih.gov Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death. nih.gov
DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.govnih.gov The interaction between the quinolone molecule and the enzyme-DNA complex occurs at the interface of the protein and nucleic acid, near the active site tyrosine residue. nih.gov The substituent at the C-7 position of the quinolone ring is believed to interact with the enzyme, further strengthening the binding of the drug. nih.gov
Molecular Basis of Antimicrobial Resistance and Strategies for Overcoming It
The emergence of antimicrobial resistance is a significant challenge in the clinical use of quinolones. nih.gov Resistance can arise through several mechanisms. One of the most common is mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations alter the drug-binding site, reducing the affinity of the quinolone for the enzyme.
Another significant resistance mechanism is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular target. nih.gov Additionally, alterations in the bacterial cell envelope, such as changes in porin proteins, can reduce the permeability of the outer membrane to quinolones. nih.gov
Strategies to overcome this resistance include the development of new quinolone derivatives that are less susceptible to these resistance mechanisms. This involves designing molecules that can effectively inhibit the mutated topoisomerases or are not recognized by the efflux pumps. The development of novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs) represents another promising approach. nih.gov
In Vitro Antiproliferative and Apoptotic Studies in Cancer Cell Lines
The potential of this compound derivatives extends beyond antimicrobial activity, with several studies exploring their effects on cancer cells. These investigations have revealed cytotoxic and antiproliferative properties against various human cancer cell lines.
Evaluation of Cytotoxic Effects on Specific Cancer Cell Lines (e.g., A549, HCT-116, C6, HeLa, HT29)
Derivatives of quinoline have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, certain quinoline derivatives have shown potential anticancer activity against cell lines such as the human lung carcinoma cell line A549 and the human colon cancer cell lines HCT-116 and HT29. researchgate.netuaeu.ac.ae
Studies on related nitro-substituted compounds have indicated that the position of the nitro group can influence the antiproliferative effect. nih.gov For example, in a study of hydroxynaphthanilides, the antiproliferative potential increased when the nitro substituent was moved from the ortho- to the para-position. nih.gov
The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, some quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, have displayed IC50 values in the low micromolar range against various cancer cell lines. nih.gov In studies involving the HCT-116 and HT29 colon cancer cell lines, the sensitivity to certain anticancer agents has been shown to differ between the two lines. nih.govresearchgate.net
Table 2: Illustrative Cytotoxic Activity of Related Heterocyclic Compounds against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Activity Metric | Finding | Reference |
| Quinoxaline derivatives | A549 (Lung) | IC50 | Some derivatives show activity around 3 μM. | nih.gov |
| 8-hydroxyquinoline gallium(III) complexes | HCT-116 (Colon) | Cytotoxic effects | Complexes exhibited cytotoxic effects. | uaeu.ac.ae |
| N-heterocyclic quinoline derivatives | HeLa (Cervical) | IC50 | Identified as promising anticancer agents. | researchgate.net |
| N-heterocyclic quinoline derivatives | HT29 (Colon) | IC50 | Identified as promising anticancer agents. | researchgate.net |
This table provides examples of the cytotoxic potential of related quinoline and quinoxaline structures against various cancer cell lines to contextualize the potential of this compound derivatives.
Induction of Apoptosis and Cell Cycle Modulation
Research into the direct effects of this compound derivatives on the induction of apoptosis and modulation of the cell cycle is limited in publicly available scientific literature. However, studies on closely related nitroquinoline compounds offer insights into the potential mechanisms of this class of molecules.
For instance, a study on various substituted quinoline derivatives identified 6-bromo-5-nitroquinoline (B1267105) as having significant antiproliferative activity against several cancer cell lines. This compound was shown to induce apoptosis, suggesting that the 5-nitroquinoline (B147367) scaffold is a viable structural motif for the development of anticancer agents that function through the induction of programmed cell death. nih.gov The pro-apoptotic activity of 6-bromo-5-nitroquinoline indicates its potential to trigger cancer cell death. nih.gov
In a separate study, a series of novel 6-nitro-4-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their anticancer properties. One of the lead compounds in this series was found to cause cell cycle arrest at the G2/M phase and also to induce apoptosis. nih.gov While quinazolines are structurally distinct from quinolines, this finding highlights the potential of the 6-nitro aromatic scaffold in modulating critical cellular processes like cell cycle progression and apoptosis.
The table below summarizes the findings for a related nitroquinoline compound.
Table 1: In Vitro Antiproliferative and Apoptotic Activity of 6-Bromo-5-nitroquinoline
| Compound | Cell Line | Activity | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (human adenocarcinoma) | Showed greater antiproliferative activity compared to 5-fluorouracil (B62378) and induced apoptosis. | nih.gov |
| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma) | Demonstrated significant antiproliferative activity. | nih.gov |
| 6-Bromo-5-nitroquinoline | HeLa (human cervical cancer) | Exhibited notable antiproliferative effects. | nih.gov |
Structure-Activity Relationships (SAR) in Relation to Antiproliferative Effects
Detailed structure-activity relationship (SAR) studies focusing specifically on the antiproliferative effects of this compound derivatives are not extensively documented in the available scientific literature. However, research on related quinoline and quinoxaline derivatives provides some general principles that may be applicable.
In another study focusing on 6-fluoroquinoline (B108479) derivatives, a compound, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, demonstrated high antiplasmodial activity. consensus.app While this study was focused on antiplasmodial rather than antiproliferative effects, it underscores the importance of the substituents at positions 2 and 4 of the 6-fluoroquinoline core for biological activity.
Other Investigated Biological Activities (In Vitro)
Beyond antiproliferative effects, quinoline derivatives have been explored for a range of other in vitro biological activities.
Antiviral and Anti-Leishmania Effects
There is a lack of specific studies on the antiviral and anti-leishmania effects of this compound derivatives. However, research on related fluoro and nitro-substituted heterocyclic compounds has shown promising results in these areas.
Fluoro-artemisinin derivatives have been evaluated for their in vitro activity against the promastigote forms of Leishmania donovani. nih.gov The most active compound in this series, an amino derivative, exhibited an IC50 of approximately 1 µM. nih.gov In a separate study, 5-nitroindazole (B105863) derivatives were tested against Leishmania amazonensis, with some compounds showing activity comparable to the standard drug Amphotericin B against intracellular amastigotes. nih.gov These findings suggest that both fluorine and nitro-containing heterocyclic scaffolds have potential as antileishmanial agents.
The table below shows the antileishmanial activity of some nitro-substituted compounds.
Table 2: In Vitro Antileishmanial Activity of Selected Nitro-Substituted Heterocyclic Compounds
| Compound Class | Target Organism | Key Findings | Reference |
| Fluoro-artemisinin derivatives | Leishmania donovani (promastigotes) | The most active amino derivative had an IC50 of ~1 µM. | nih.gov |
| 5-Nitroindazole derivatives | Leishmania amazonensis (amastigotes) | Four derivatives were as active as Amphotericin B. | nih.gov |
Anti-Inflammatory Properties
A study on thiazolidinedione-quinoline molecular hybrids demonstrated their potential to modulate the production of pro-inflammatory cytokines. nih.gov Specifically, some of these hybrid compounds significantly decreased the concentration of IFN-γ and TNF-α in a dose-dependent manner. nih.gov Another derivative was found to reduce the expression of IL-6. nih.gov These results indicate that the quinoline nucleus can be a key component in the design of new anti-inflammatory agents.
Furthermore, a study on N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, a quinoline derivative, showed that it could reduce levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues in an animal model of inflammation. nih.gov
Targeting Biomolecules (e.g., PDE4, PIM kinase)
There is no specific literature identifying this compound derivatives as inhibitors of phosphodiesterase 4 (PDE4) or Pim kinases. However, the quinoline scaffold is present in known inhibitors of these enzymes.
Pim Kinase: The Pim family of protein kinases are recognized as drivers of tumor growth. nih.gov A study on 2-oxoquinoline derivatives identified compounds that could inhibit both Pim and mTORC protein kinases. nih.gov The activity of these compounds could be fine-tuned by structural modifications, with 6-methyl, 4-bromo, 4-chloro, and phenylthio substituted derivatives showing high potency in inhibiting tumor growth. nih.gov
PDE4: Phosphodiesterase 4 (PDE4) is an enzyme involved in inflammatory processes, and its inhibition is a strategy for developing new anti-inflammatory drugs. researchgate.net A series of quinazolinone derivatives, which are structurally related to quinolines, were synthesized and tested for their PDE4 inhibitory activity. researchgate.net Some of these compounds showed promising inhibitory activity comparable to the known PDE4 inhibitor, Rolipram. researchgate.net In a separate study, pyrazolo[1,5-a]pyridine (B1195680) derivatives were also identified as highly potent and selective PDE4 inhibitors with anti-inflammatory effects. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Studies
Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies available in the scientific literature for this compound derivatives. QSAR studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
However, QSAR analyses have been performed on other classes of nitro-substituted heterocyclic compounds and quinoline derivatives for various biological activities. For instance, a QSAR study was conducted on 5-nitrofuran-2-yl derivatives as inhibitors of Mycobacterium tuberculosis. arxiv.org This study used techniques like Partial Least Squares (PLS), Multiple Linear Regression (MLR), and Principal Component Regression (PCR) to build QSAR models. arxiv.org Another QSAR analysis was performed on 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds, where descriptors such as dipole moment, atomic net charge, and lipophilicity (log P) were used to develop the QSAR equation. researchgate.net These studies highlight the methodologies that could be applied to this compound derivatives in the future to guide the synthesis of more potent analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
